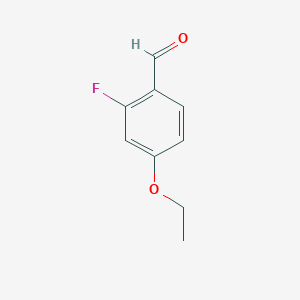

4-Ethoxy-2-fluorobenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Ethoxy-2-fluorobenzaldehyde is a chemical compound with the molecular formula C9H9FO2 and a molecular weight of 168.17 . It is a solid substance and is often used in research and development.

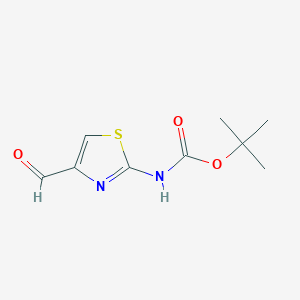

Molecular Structure Analysis

The InChI code for 4-Ethoxy-2-fluorobenzaldehyde is1S/C9H9FO2/c1-2-12-9-5-8 (10)4-3-7 (9)6-11/h3-6H,2H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure. Physical And Chemical Properties Analysis

4-Ethoxy-2-fluorobenzaldehyde is a solid substance . It has a molecular weight of 168.17 and its InChI code is1S/C9H9FO2/c1-2-12-9-5-8 (10)4-3-7 (9)6-11/h3-6H,2H2,1H3 .

Aplicaciones Científicas De Investigación

Nanomaterials in Medical Imaging

4-Ethoxy-2-fluorobenzaldehyde has been utilized in the development of modular synthetic strategies to append imaging agents to viral capsids, specifically in positron emission tomography (PET) radiolabels. This involves bioconjugation strategies where the interior surface of the bacteriophage MS2 capsid is labeled with [18F]fluorobenzaldehyde. Such advancements significantly alter the pharmacokinetic behavior of nanomaterials, providing a platform for the future development of targeted imaging and therapeutic agents (Hooker et al., 2008).

Organic Chemistry and Biochemical Analysis

The compound plays a crucial role in organic chemistry and biochemical analysis. For instance, studies on high-purity polyoxyethylene surfactants, which are widely used in household and industrial cleaners, have highlighted the formation of formaldehyde and peroxides upon air oxidation of these surfactants. Ethoxylated alcohols, often containing elements like 4-Ethoxy-2-fluorobenzaldehyde, are susceptible to allergenic autoxidation, leading to the formation of allergenic compounds (Bergh et al., 1998).

Neuropharmacology and Brain Function Modulation

Research has also investigated the effects of compounds structurally similar to 4-Ethoxy-2-fluorobenzaldehyde, like 4-hydroxybenzaldehyde, in modulating brain functions. Studies have demonstrated the potential neuroprotective effects of vanillin, a derivative of 4-hydroxybenzaldehyde, against Parkinson's disease in rat models, indicating its ability to attenuate neurochemical deficits, oxidative stress, and apoptosis (Dhanalakshmi et al., 2016). Additionally, other studies have highlighted the role of similar compounds in promoting cell proliferation and neuroblast differentiation in the dentate gyrus of mice, suggesting their importance in cognitive function improvement and neuronal proliferation (Cho et al., 2016).

Safety and Hazards

4-Ethoxy-2-fluorobenzaldehyde is classified as a flammable liquid (Category 4), and it may be harmful if inhaled (Acute toxicity, Inhalation, Category 4). It can cause skin irritation (Category 2) and serious eye irritation (Category 2A). It may damage fertility or the unborn child (Reproductive toxicity, Category 1B). It may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3). It is toxic to aquatic life with long-lasting effects (Short-term (acute) aquatic hazard, Category 2; Long-term (chronic) aquatic hazard, Category 2) .

Mecanismo De Acción

Target of Action

Benzaldehyde derivatives are generally known to interact with various enzymes and receptors in the body, influencing biochemical pathways .

Mode of Action

The mode of action of 4-Ethoxy-2-fluorobenzaldehyde is likely to involve interactions with its targets via nucleophilic substitution, oxidation, and free radical reactions . The compound’s ethoxy and fluorine groups may influence its reactivity and the nature of its interactions with target molecules .

Biochemical Pathways

Benzaldehyde derivatives can participate in various biochemical reactions, potentially affecting multiple pathways .

Pharmacokinetics

The compound’s molecular weight (16817 g/mol) and physical properties suggest it may have reasonable bioavailability .

Result of Action

Benzaldehyde derivatives can have various effects depending on their specific targets and the nature of their interactions .

Propiedades

IUPAC Name |

4-ethoxy-2-fluorobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWUMBYLABWTTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436147 |

Source

|

| Record name | 4-Ethoxy-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-2-fluorobenzaldehyde | |

CAS RN |

532965-74-5 |

Source

|

| Record name | 4-Ethoxy-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B112674.png)

![2-[(2-Aminophenyl)amino]ethanol](/img/structure/B112675.png)